Cas no 2077-46-5 (1,2,4-trichloro-3-methylbenzene)

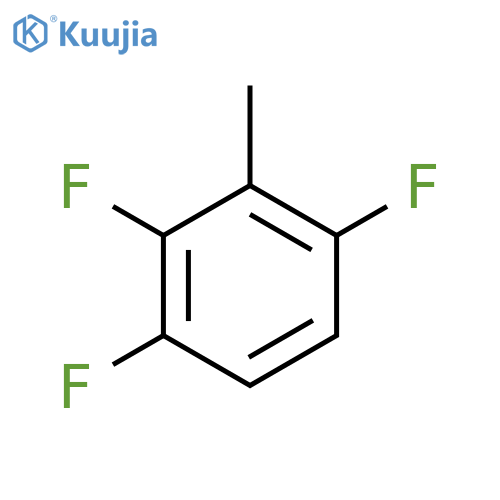

2077-46-5 structure

商品名:1,2,4-trichloro-3-methylbenzene

1,2,4-trichloro-3-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Trifluoro-3-methylbenzene

- 1,2,4-Trichloro-3-methylbenzene

- 2,3,6-Trichlorotoluene

- 1,2,4-trichloro-3-methyl-benzen

- 1-Methyl-2,3,6-trichlorobenzene

- 2,3,4-TRI-O-ACETYL-D-ARABINOPYRANOSYL BROMIDE

- 2,3,6-trichloro-toluen

- 2,3,6-trichloro-toluene

- 2,3,6-Trichlortoluol

- 2,3,6-trichorotoluene

- 2,3,6-Trifluorotoluene

- BENZENE,1,2,4-TRICHLORO-3-MET

- toluene,2,3,6-trichloro

- UNII-19M2L15Z6U

- DTXSID8047767

- AS-46111

- NS00026734

- SCHEMBL900037

- Toluene,3,6-trichloro-

- Benzene, 1-methyl-2,3,6-trichloro-

- CS-0190793

- NSC155908

- Toluene, 2,3,6-trichloro-

- AKOS006230076

- EINECS 218-202-4

- BRN 2327397

- 4-05-00-00819 (Beilstein Handbook Reference)

- 2077-46-5

- NSC 155908

- CAA07746

- Benzene,2,4-trichloro-3-methyl-

- FT-0609475

- 2,6-Trichlorotoluene

- Q22829062

- AM83053

- UZYYBZNZSSNYSA-UHFFFAOYSA-N

- CL8814

- 1,2,4-Trichloro-3-methylbenzene #

- 2,3,6-Trichlorotoluene 10 microg/mL in Methanol

- 19M2L15Z6U

- MFCD00013623

- NSC-155908

- Benzene, 1,2,4-trichloro-3-methyl-

- 2,3,6-TCT

- DB-019689

- DTXCID3027748

- 1,2,4-trichloro-3-methylbenzene

-

- MDL: MFCD12922564

- インチ: 1S/C7H5Cl3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3

- InChIKey: UZYYBZNZSSNYSA-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=CC=C1Cl)Cl)Cl

計算された属性

- せいみつぶんしりょう: 193.945683g/mol

- ひょうめんでんか: 0

- XLogP3: 4.1

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 回転可能化学結合数: 0

- どういたいしつりょう: 193.945683g/mol

- 単一同位体質量: 193.945683g/mol

- 水素結合トポロジー分子極性表面積: 0Ų

- 重原子数: 10

- 複雑さ: 115

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- Henrys Law Constant: 0.00 atm-m3/mole

- 色と性状: 無色中性結晶

- 密度みつど: 1.3950 (estimate)

- ゆうかいてん: 35.64°C (estimate)

- ふってん: 230.4°C (estimate)

- フラッシュポイント: 147.6±21.5 °C

- 屈折率: 1.5670 (estimate)

- PSA: 0.00000

- LogP: 3.95520

- ようかいせい: 水に溶けず、熱に溶けない普通の溶媒、

- じょうきあつ: No data available

1,2,4-trichloro-3-methylbenzene セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 22

- セキュリティの説明: H303+H313+H333

- RTECS番号:XT9300000

-

危険物標識:

- 包装カテゴリ:III

- リスク用語:R22

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

- 包装等級:III

1,2,4-trichloro-3-methylbenzene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1,2,4-trichloro-3-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T353265-100mg |

2,3,6-Trichlorotoluene |

2077-46-5 | 100mg |

$ 59.00 | 2023-09-05 | ||

| TRC | T353265-1g |

2,3,6-Trichlorotoluene |

2077-46-5 | 1g |

$ 201.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D509765-1g |

1,2,4-Trifluoro-3-Methylbenzene |

2077-46-5 | 97% | 1g |

$180 | 2024-05-24 | |

| Alichem | A013027966-500mg |

2,3,6-Trichlorotoluene |

2077-46-5 | 97% | 500mg |

$798.70 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN170030-1G |

1,2,4-trichloro-3-methylbenzene |

2077-46-5 | 95% | 1g |

¥ 303.00 | 2023-04-06 | |

| TRC | T353265-1000mg |

2,3,6-Trichlorotoluene |

2077-46-5 | 1g |

$201.00 | 2023-05-17 | ||

| abcr | AB447308-1g |

2,3,6-Trichorotoluene, 95%; . |

2077-46-5 | 95% | 1g |

€127.20 | 2024-04-18 | |

| Aaron | AR002JX8-250mg |

Benzene, 1,2,4-trichloro-3-methyl- |

2077-46-5 | 98% | 250mg |

$31.00 | 2025-01-21 | |

| Aaron | AR002JX8-5g |

Benzene, 1,2,4-trichloro-3-methyl- |

2077-46-5 | 98% | 5g |

$126.00 | 2025-01-21 | |

| A2B Chem LLC | AB18032-5g |

2,3,6-Trichlorotoluene |

2077-46-5 | 97% | 5g |

$165.00 | 2024-04-20 |

1,2,4-trichloro-3-methylbenzene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2077-46-5)2,3,6-Trichlorotoluene

注文番号:LE11356

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:04

価格 ($):discuss personally

1,2,4-trichloro-3-methylbenzene 関連文献

-

1. CXXXIV.—The chlorination of the dichlorotoluenes in presence of the aluminium-mercury couple. The constitution of the trichlorotoluenesJulius B. Cohen,Henry D. Dakin J. Chem. Soc. Trans. 1902 81 1324

-

2. 270. The nuclear chlorination of toluene: 2 : 3 : 4- and 2 : 3 : 6-trichlorotolueneH. C. Brimelow,R. L. Jones,T. P. Metcalfe J. Chem. Soc. 1951 1208

-

3. XLI.—The action of sodium hypochlorite on the aromatic sulphonamidesHenry Stanley Raper,John Thomas Thompson,Julius Berend Cohen J. Chem. Soc. Trans. 1904 85 371

-

4. Halogeno-o-phenylenediamines and derived heterocycles. Part I. Reductive fission of benzotriazoles to o-phenylenediaminesD. E. Burton,A. J. Lambie,D. W. J. Lane,G. T. Newbold,A. Percival J. Chem. Soc. C 1968 1268

-

5. CXXX.—The chlorination of the trichlorotoluenes in presence of the aluminium-mercury couple. The constitution of the tetrachlorotoluenes. Part VJulius Berend Cohen,Henry Drysdale Dakin J. Chem. Soc. Trans. 1904 85 1274

2077-46-5 (1,2,4-trichloro-3-methylbenzene) 関連製品

- 3828-49-7(1,2-difluoro-3-methyl-benzene)

- 132992-29-1(1,2,5-Trifluoro-3-methylbenzene)

- 5230-78-4(Benzene,1,2,4,5-tetrafluoro-3-methyl-)

- 193533-92-5(2,3,4-Trifluorotoluene)

- 887267-34-7(1,2,4-Trifluoro-5-methylbenzene)

- 21622-19-5(1,2,3,4-Tetrafluoro-5-methylbenzene)

- 771-56-2(2,3,4,5,6-Pentafluorotoluene)

- 80427-49-2(Benzene,1,2,3,5-tetrafluoro-4-methyl-)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:2077-46-5)2,3,6-Trichlorotoluene

清らかである:99%

はかる:200KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:2077-46-5)1,2,4-trichloro-3-methylbenzene

清らかである:99%

はかる:10.0g

価格 ($):174.0